Cefonicid

Übersicht

Beschreibung

Cefonicid ist ein Cephalosporin-Antibiotikum der zweiten Generation. Es ist bekannt für seine bakterizide Wirkung, die aus der Hemmung der Zellwandsynthese in Bakterien resultiert. Diese Verbindung wird zur Behandlung verschiedener bakterieller Infektionen eingesetzt, darunter Harnwegsinfektionen, Infektionen der unteren Atemwege sowie Infektionen von Weichteilen und Knochen .

Herstellungsmethoden

This compound wird durch eine nucleophile Substitutionsreaktion synthetisiert. Die 3-Acetoxy-Gruppe des Ausgangsmaterials wird durch ein geeignet substituiertes Tetrazol-Thiol verdrängt . Die industrielle Produktion von this compound beinhaltet einen teleskopischen Weg, bei dem die Syntheseschritte bei Raumtemperatur durchgeführt werden. Diese Methode beinhaltet die Verdrängung der Acetoxygruppe mit Bortrifluorid und anschliessende Kristallisation ohne Kohlebehandlung . Eine andere Methode beinhaltet die Synthese von this compound-Benzathin-Salz, das eine gute Ausbeute und hohe Produktstabilität liefert .

Vorbereitungsmethoden

Cefonicid is synthesized through a nucleophilic displacement reaction. The 3-acetoxy moiety of the starting material is displaced with an appropriately substituted tetrazole thiole . The industrial production of this compound involves a telescopic route where synthetic steps are performed at room temperature. This method includes the displacement of the acetoxy group with boron trifluoride and subsequent crystallization without charcoal treatment . Another method involves the synthesis of this compound benzathine salt, which provides good yield and high product stability .

Analyse Chemischer Reaktionen

Cefonicid unterliegt verschiedenen chemischen Reaktionen, einschliesslich nucleophiler Substitution und Amidierungsreaktionen. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Bortrifluorid und N’,N’'-Dibenzylethylendiacetat . Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, sind das this compound-Zwischenprodukt und this compound-Benzathin-Salz .

Wissenschaftliche Forschungsanwendungen

Cefonicid hat mehrere Anwendungen in der wissenschaftlichen Forschung. In der Medizin wird es aufgrund seiner bakteriziden Eigenschaften zur Behandlung bakterieller Infektionen eingesetzt . In der pharmazeutischen Industrie wird this compound als Schlüsselzwischenprodukt bei der Synthese anderer Cephalosporin-Antibiotika eingesetzt . Zusätzlich wird die Forschung fortgesetzt, um den Produktionsprozess von this compound zu optimieren, um die Produktivität zu steigern und die Kosten zu senken .

Wirkmechanismus

Cefonicid übt, wie andere Beta-Lactam-Antibiotika, seine Wirkung aus, indem es an bestimmte Penicillin-bindende Proteine bindet, die sich in der Bakterienzellwand befinden. Diese Bindung hemmt das dritte und letzte Stadium der bakteriellen Zellwandsynthese, was zu einer Zelllyse führt, die durch bakterielle Zellwand-autolytische Enzyme wie Autolysine vermittelt wird .

Vergleich Mit ähnlichen Verbindungen

Cefonicid ähnelt anderen Cephalosporinen der zweiten Generation wie Ceforanid und Cefotetan. Diese Verbindungen teilen einen ähnlichen Wirkungsmechanismus und werden zur Behandlung ähnlicher Arten von bakteriellen Infektionen eingesetzt . this compound ist einzigartig in seiner Fähigkeit, eine längere Halbwertszeit und bessere Stabilität im Vergleich zu einigen anderen Cephalosporinen zu bieten .

Biologische Aktivität

Cefonicid is a second-generation cephalosporin antibiotic known for its broad-spectrum antimicrobial activity and prolonged serum half-life. This article will explore the biological activity of this compound, including its antimicrobial efficacy, pharmacokinetics, clinical applications, and limitations based on diverse research findings.

Overview of this compound

This compound was developed to enhance the treatment of infections caused by various bacteria, particularly those resistant to first-generation cephalosporins. It is administered intravenously or intramuscularly and has shown significant effectiveness against a range of pathogens.

Key Characteristics

- Chemical Class : Second-generation cephalosporin

- Administration : Intravenous or intramuscular

- Half-Life : Approximately 5 hours

- Protein Binding : 98% in human serum

Antimicrobial Spectrum

This compound exhibits a broad antimicrobial spectrum, effective against many gram-positive and gram-negative bacteria. The following table summarizes its activity against various pathogens:

| Pathogen | Sensitivity to this compound |

|---|---|

| Methicillin-sensitive Staphylococcus aureus | Sensitive |

| Non-enterococcal streptococci | Sensitive |

| Haemophilus influenzae | Sensitive |

| Neisseria gonorrhoeae | Excellent activity |

| Neisseria meningitidis | Sensitive |

| Enterobacteriaceae (most species) | Sensitive |

| Pseudomonas spp. | Resistant |

| Acinetobacter spp. | Resistant |

| Bacteroides fragilis | Resistant |

This compound's effectiveness against Neisseria gonorrhoeae is particularly noteworthy, with studies indicating excellent in vitro activity against this pathogen . However, it shows limited efficacy against Pseudomonas and other resistant organisms .

Clinical Efficacy

Clinical studies have demonstrated this compound's effectiveness in various infection types. A review of clinical trials involving over 1,000 patients treated with this compound reported a cure or improvement rate of 91.7% . The drug has been used successfully for:

- Surgical Prophylaxis : A single preoperative dose offers comparable protection against surgical site infections as multiple doses of other antibiotics .

- Urinary Tract Infections : Efficacy similar to that of cefamandole and cefazolin .

- Lower Respiratory Tract Infections : Effective in treating pneumonia and related conditions .

Case Studies

-

Surgical Prophylaxis Study :

- Objective : To evaluate the efficacy of this compound in preventing postoperative infections.

- Results : Patients receiving a single dose showed similar infection rates compared to those receiving multiple doses of alternative antibiotics.

- : this compound can be an effective option for surgical prophylaxis, potentially reducing costs and improving patient compliance .

-

Treatment of Gonorrhea :

- Objective : Assess this compound's effectiveness in treating uncomplicated gonorrhea.

- Results : High cure rates were observed, confirming its role as a viable treatment option.

- : this compound is effective against Neisseria gonorrhoeae, making it an important alternative in antibiotic-resistant cases .

Limitations and Resistance

Despite its broad-spectrum activity, this compound has limitations:

Eigenschaften

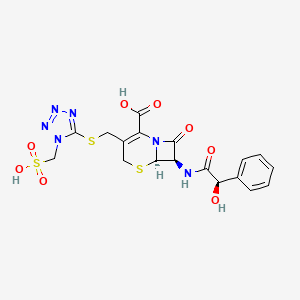

IUPAC Name |

(6R,7R)-7-[[(2R)-2-hydroxy-2-phenylacetyl]amino]-8-oxo-3-[[1-(sulfomethyl)tetrazol-5-yl]sulfanylmethyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N6O8S3/c25-13(9-4-2-1-3-5-9)14(26)19-11-15(27)24-12(17(28)29)10(6-33-16(11)24)7-34-18-20-21-22-23(18)8-35(30,31)32/h1-5,11,13,16,25H,6-8H2,(H,19,26)(H,28,29)(H,30,31,32)/t11-,13-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYAIAHUQIPBDIP-AXAPSJFSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)O)C(=O)O)CSC4=NN=NN4CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)O)C(=O)O)CSC4=NN=NN4CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N6O8S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

61270-78-8 (di-hydrochloride salt) | |

| Record name | Cefonicid [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061270584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7022758 | |

| Record name | Cefonicid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

542.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cefonicid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015423 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

8.95e-01 g/L | |

| Record name | Cefonicid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015423 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Cefonicid, like the penicillins, is a beta-lactam antibiotic. By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, it inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins. | |

| Record name | Cefonicid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01328 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

61270-58-4 | |

| Record name | Cefonicid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61270-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cefonicid [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061270584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefonicid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01328 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cefonicid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CEFONICID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6532B86WFG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cefonicid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015423 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Cefonicid?

A1: this compound, like other β-lactam antibiotics, exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. [] It binds to penicillin-binding proteins (PBPs), which are essential enzymes involved in the final stages of peptidoglycan synthesis. []

Q2: Which PBPs does this compound primarily target in Escherichia coli?

A2: Research indicates that this compound displays the highest affinity for PBPs 1a and 3 in E. coli. [] While PBP3 is implicated as the primary inhibitory site, this compound also exhibits a strong affinity for PBP1a. []

Q3: What is the consequence of this compound binding to PBPs?

A3: Binding to PBPs disrupts the cross-linking of peptidoglycan chains, compromising the structural integrity of the bacterial cell wall. [, ] This leads to cell lysis and bacterial death.

Q4: What is the molecular formula and weight of this compound?

A4: The research papers provided do not explicitly state the molecular formula and weight of this compound. This information can be found in drug databases or chemical resources.

Q5: Is there any information about the spectroscopic characterization of this compound in these papers?

A5: The provided research focuses primarily on the pharmacological and clinical aspects of this compound. There is no detailed information about its spectroscopic characterization using techniques like NMR, IR, or Mass Spectrometry.

Q6: How is this compound administered, and what is its typical dosage regimen?

A6: this compound is administered parenterally, either intravenously or intramuscularly. [, , ] While dosage regimens can vary, clinical trials have investigated the efficacy of once-daily dosing due to its relatively long half-life. [, , , , , ]

Q7: What is the typical half-life of this compound?

A7: The half-life of this compound is approximately 4-5 hours in individuals with normal renal function. [, , ]

Q8: How is this compound eliminated from the body?

A8: this compound is primarily eliminated unchanged by the kidneys, mainly through tubular secretion. [, ] Approximately 90% of an administered dose is excreted in the urine. []

Q9: Does renal impairment affect this compound elimination?

A9: Yes, renal impairment significantly impacts the elimination of this compound. [, ] Its half-life is prolonged in patients with renal insufficiency, necessitating dosage adjustments to prevent drug accumulation. [, ]

Q10: Does this compound penetrate well into various tissues and fluids?

A10: Studies demonstrate that this compound achieves therapeutically relevant concentrations in various tissues and fluids, including lung tissue, lymph nodes, [] breast milk, [, ] atrial appendage, and pericardial fluid. []

Q11: What is the spectrum of antibacterial activity of this compound?

A11: this compound displays activity against a broad range of gram-positive and gram-negative bacteria, including Streptococcus pneumoniae, Haemophilus influenzae, and several Enterobacteriaceae species. [, , , , ]

Q12: Is this compound effective against β-lactamase-producing bacteria?

A12: Yes, this compound exhibits stability against some β-lactamases, making it effective against certain β-lactamase-producing strains, such as those of H. influenzae and N. gonorrhoeae. [, , , ]

Q13: Are there any bacteria intrinsically resistant to this compound?

A13: this compound is not effective against certain bacterial species, including methicillin-resistant staphylococci, enterococci, Pseudomonas, Serratia, Acinetobacter, and Bacteroides fragilis. [, ]

Q14: What types of infections has this compound been investigated for in clinical trials?

A14: Clinical trials have assessed the efficacy of this compound in treating various infections, including urinary tract infections, [, ] lower respiratory tract infections, [, , ] skin and soft tissue infections, [, , ] and bone and joint infections. [, ]

Q15: Can this compound be used for surgical prophylaxis?

A15: Yes, studies suggest that a single preoperative dose of this compound can effectively reduce the incidence of postoperative infections in procedures like hysterectomy, biliary tract surgery, and colorectal surgery. [, , ]

Q16: What is known about the stability of this compound in infusion fluids?

A16: Research indicates that this compound sodium is chemically stable in various commonly used intravenous fluids, including sterile water for injection, for at least 24 hours at room temperature and up to 72 hours at refrigerated temperatures (5°C). []

Q17: Can this compound sodium be frozen for storage?

A17: Reconstituted this compound sodium vials can be frozen and stored for extended periods, up to eight weeks, without significant loss of potency. [] After thawing, the reconstituted solution remains stable for 24 hours at room temperature and 72 hours at 5°C. []

Q18: Are there any formulation strategies to improve the delivery of this compound?

A18: One study explored using chitosan nanoparticles to encapsulate this compound sodium for improved delivery. [] This formulation aimed to enhance antibacterial effects, prolong drug release, and potentially reduce adverse effects. []

Q19: Can this compound cause bleeding complications?

A20: While this compound does not contain the N-methyl-thiotetrazole (NMTT) side chain associated with bleeding risks in some cephalosporins, a case report described life-threatening bleeding in a patient receiving this compound and anticoagulant therapy. [] This highlights the importance of careful monitoring, especially in patients with underlying coagulation disorders or those on anticoagulants.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.